

# Hispidin: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hispidin

Cat. No.: B607954

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## Abstract

**Hispidin**, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core chemical and structural properties of **hispidin**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of its molecular interactions. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents diagrams of associated signaling pathways to facilitate a deeper understanding of **hispidin**'s therapeutic potential.

## Chemical Structure and Properties

**Hispidin**, systematically named 6-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one, is a styrylpyrone polyphenol.<sup>[1]</sup> Its structure is characterized by a 4-hydroxy-2-pyrone ring linked to a 3,4-dihydroxyphenyl (catechol) group via an ethenyl bridge. This unique arrangement of functional groups is responsible for its notable chemical and biological properties.

## Physicochemical Properties

A summary of the key physicochemical properties of **hispidin** is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.

Property	Value	Reference(s)
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sub>5</sub>	[2][3]
Molecular Weight	246.22 g/mol	[2][3]
Appearance	Yellow to brown solid	[4]
Melting Point	237.5-238.5 °C	[5]
Solubility	Soluble in DMSO (>10 mg/mL), insoluble in water.	[2][5]
pKa (Predicted)	4.90 ± 0.30	[4]
logP (Predicted)	1.7	[6]
CAS Number	555-55-5	[2][3]

## Spectroscopic Data

The structural elucidation of **hispidin** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 1.2.1: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **Hispidin**

Position	$\delta\text{C}$ (ppm)	$\delta\text{H}$ (ppm, J in Hz)
2	164.2	-
3	95.7	6.41 (d, 2.0)
4	160.5	-
5	104.9	5.95 (d, 2.0)
6	168.7	-
7	117.0	7.03 (d, 16.0)
8	130.0	7.55 (d, 16.0)
1'	127.5	-
2'	114.5	7.05 (d, 2.0)
3'	116.0	6.85 (d, 8.0)
4'	145.8	-
5'	118.5	6.95 (dd, 8.0, 2.0)
6'	148.5	-

Table 1.2.2: Infrared (IR) Spectroscopy Data for **Hispidin**[\[4\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3400	O-H stretching (phenolic)
~1700	C=O stretching ( $\alpha,\beta$ -unsaturated lactone)
~1600, ~1500	C=C stretching (aromatic and vinyl)
~1200-1000	C-O stretching

Table 1.2.3: Mass Spectrometry (MS) Data for **Hispidin**

Ionization Mode	[M+H] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
ESI-MS	247.06	229, 201, 173, 145

## Biological and Pharmacological Activities

**Hispidin** exhibits a wide range of biological activities, making it a promising candidate for therapeutic development. Its antioxidant, anti-inflammatory, and enzyme inhibitory properties are of particular interest.

## Quantitative Biological Activity

The following table summarizes the quantitative measures of **hispidin**'s biological activity from various in vitro assays.

Activity	Assay	IC <sub>50</sub> / Value	Reference(s)
Antioxidant	DPPH Radical Scavenging	36.05 ± 0.08 μM	[3]
Antioxidant	ABTS Radical Scavenging	52.13 ± 4.30 μM	[3]
Enzyme Inhibition	Protein Kinase C β (PKCβ)	2 μM	[7]
Enzyme Inhibition	β-secretase (BACE1)	4.9 μM	[7]
Enzyme Inhibition	Prolyl endopeptidase (PE)	16 μM	[7]

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, analysis, and evaluation of **hispidin**.

## Extraction and Isolation of Hispidin from *Inonotus hispidus*[3]

- Source Material: Obtain the fruiting body of the mushroom *Inonotus hispidus*.
- Extraction:
  - Dry and powder the fungal material.
  - Macerate 20 g of the powder in 1000 mL of absolute ethanol.
  - Perform extraction for 1 hour in an ultrasonic bath.
  - Filter the extract through Whatman No. 4 filter paper.
  - Concentrate the filtrate using a rotary evaporator to obtain the crude ethanolic extract.
- Purification:
  - Subject the crude extract to column chromatography on a silica gel column.
  - Elute with a gradient of chloroform and methanol.
  - Monitor fractions by thin-layer chromatography (TLC).
  - Combine fractions containing **hispidin** and further purify by preparative high-performance liquid chromatography (HPLC).

## HPLC Analysis of Hispidin[4]

- Instrumentation: HPLC system equipped with a diode array detector (DAD).
- Column: Kinetex C18 column (4.6 × 150 mm, 5 μm).
- Mobile Phase: A linear gradient of methanol (A) and 0.1% formic acid in water (B).
  - Gradient program: 30:70 (A:B) to 100:0 over 13 minutes, then re-equilibrate to 30:70 for 2 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.

- Detection: 370 nm.

## DPPH Radical Scavenging Assay[3]

- Reagent Preparation:
  - Prepare a 150  $\mu$ M solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
  - Prepare various concentrations of **hispidin** in methanol.
- Assay Procedure:
  - In a 96-well microplate, add equal volumes of the DPPH solution and the **hispidin** solutions to the wells.
  - Incubate the plate at ambient temperature for 30 minutes in the dark.
  - Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation:
  - The percentage of radical scavenging activity is calculated using the formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$  where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the **hispidin** sample.
  - The  $IC_{50}$  value is determined by plotting the percentage of scavenging against the concentration of **hispidin**.

## Protein Kinase C $\beta$ (PKC $\beta$ ) Inhibition Assay (Non-Radioactive)

This protocol is a general guideline for a non-radioactive, luminescence-based PKC $\beta$  kinase assay, adaptable for testing inhibitors like **hispidin**.

- Materials:
  - Recombinant human PKC $\beta$ II enzyme.

- PKC substrate peptide.
- PKC lipid activator.
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT).
- ATP.
- ADP-Glo™ Kinase Assay Kit (Promega) or similar.
- **Hispidin** at various concentrations.
- Assay Procedure:
  - Prepare the kinase reaction mixture containing kinase buffer, PKCβII enzyme, substrate peptide, and lipid activator.
  - Add **hispidin** at various concentrations to the reaction mixture.
  - Initiate the kinase reaction by adding ATP.
  - Incubate at 30°C for a predetermined time (e.g., 60 minutes).
  - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of **hispidin**.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of **hispidin**.
  - Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

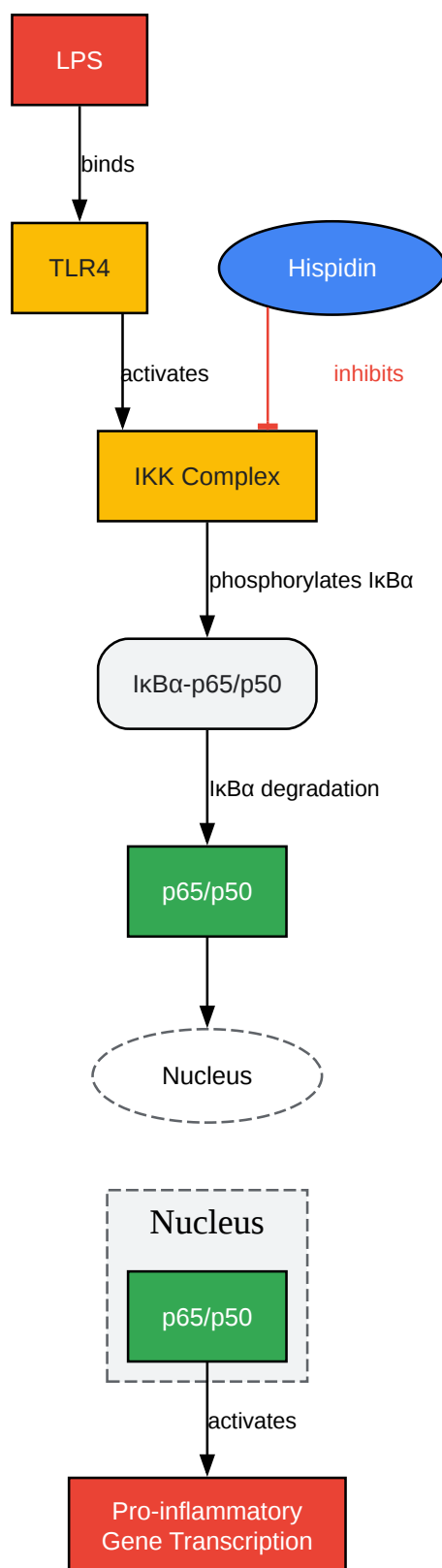
## Signaling Pathway Modulation

**Hispidin** has been shown to modulate key signaling pathways involved in inflammation and cell survival, primarily the NF-κB and Akt/GSK-3β pathways.

## Inhibition of the NF- $\kappa$ B Signaling Pathway

**Hispidin** exerts its anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF- $\kappa$ B) pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), **hispidin** has been shown to prevent the degradation of the inhibitory protein I $\kappa$ B $\alpha$ . This, in turn, blocks the nuclear translocation of the p65 subunit of NF- $\kappa$ B, thereby inhibiting the transcription of pro-inflammatory genes.



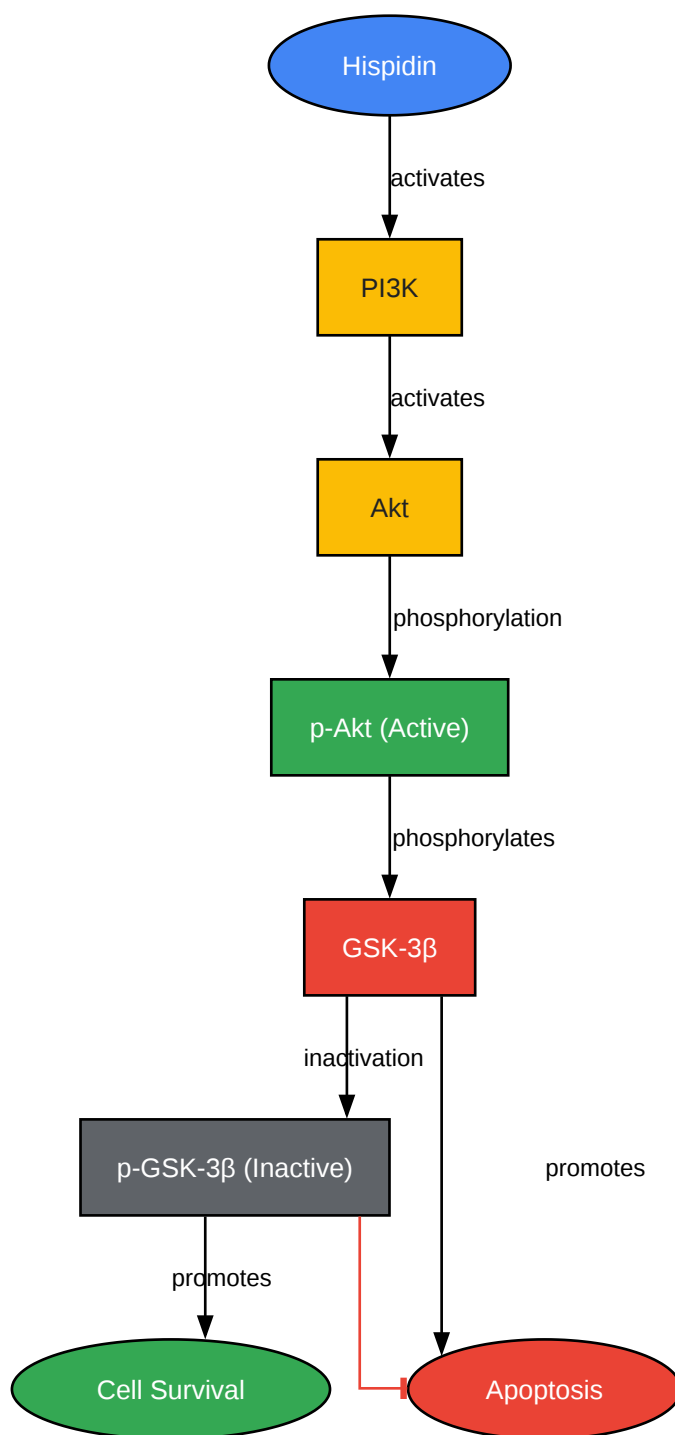


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**Hispidin** inhibits the NF-κB signaling pathway.

## Modulation of the Akt/GSK-3 $\beta$ Signaling Pathway

**Hispidin** has been demonstrated to activate the Akt/GSK-3 $\beta$  signaling pathway, which is crucial for cell survival and protection against oxidative stress. By promoting the phosphorylation and activation of Akt, **hispidin** leads to the subsequent phosphorylation and inactivation of glycogen synthase kinase 3 $\beta$  (GSK-3 $\beta$ ). This cascade results in the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic proteins, ultimately enhancing cell survival.



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**Hispidin** modulates the Akt/GSK-3 $\beta$  signaling pathway.

## Conclusion

**Hispidin** is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. The data and protocols presented in this technical guide underscore its potential as a lead compound in drug discovery, particularly in the areas of anti-inflammatory and cytoprotective therapies. Further research into its mechanism of action and preclinical development is warranted to fully explore its therapeutic applications.

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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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